rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Description

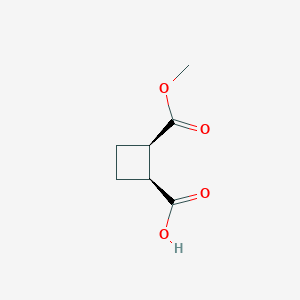

rel-(1R,2S)-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS: 88335-88-0) is a cyclobutane derivative featuring a methoxycarbonyl (-COOCH₃) and a carboxylic acid (-COOH) group in a trans-relative configuration. Its stereochemical designation, "rel-(1R,2S)," indicates the relative spatial arrangement of substituents on the cyclobutane ring. This compound is primarily utilized as a chiral building block in organic synthesis, particularly in pharmaceutical intermediates and asymmetric catalysis . Commercial suppliers such as Angel Pharmatech Ltd. and AA BLOCKS offer it with purities ranging from 95% to 97%, with prices varying by scale (e.g., $540–$1,627 per 1–5 g) .

Properties

IUPAC Name |

(1S,2R)-2-methoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSMGFKPSMYVFW-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88335-88-0 | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclobutanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a cyclobutane ring formation reaction, followed by esterification and carboxylation steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in producing such compounds, offering advantages in terms of reaction control, safety, and sustainability .

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized cyclobutane derivatives.

Scientific Research Applications

rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.

Mechanism of Action

The mechanism by which rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Carboxylic Acid/Ester Groups

(a) rel-(1R,2S)-2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (Target Compound)

- CAS : 88335-88-0

- Molecular Formula : C₈H₁₀O₄

- Key Features : Cyclobutane backbone, trans-configuration, dual functional groups (-COOCH₃ and -COOH).

- Applications : Chiral synthon for drug development.

(b) (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

- CAS : 88335-97-1

- Molecular Formula : C₇H₁₀O₄

- Key Features : Cyclopropane ring (higher ring strain), cis-configuration.

- Comparison : The smaller cyclopropane ring increases reactivity due to strain, making it more prone to ring-opening reactions compared to the cyclobutane analog. This property is exploited in strain-release chemistry .

(c) (−)-(1R,2R)-2-Aminocyclobutanecarboxylic Acid

- CAS: Not explicitly provided ().

- Molecular Formula: C₅H₉NO₂

- Key Features: Amino (-NH₂) substituent instead of methoxycarbonyl.

- Comparison: The amino group enhances hydrogen-bonding capacity, making it suitable for peptide mimetics. Stereochemical purity exceeds 99%, as confirmed by chiral HPLC .

Cyclopropane Derivatives with Functionalized Substituents

(a) rel-(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic Acid

- CAS: Not provided ().

- Molecular Formula : C₁₁H₁₂O₃

- Key Features : Phenyl and hydroxymethyl groups on cyclopropane.

- Comparison : The aromatic phenyl group introduces π-π stacking interactions, useful in drug design for target binding. The hydroxymethyl group allows further derivatization (e.g., glycosylation) .

(b) Cyclopropanamine, 2-(3,4-Difluorophenyl)-, (1R,2S)-rel-

Data Table: Structural and Functional Comparison

Biological Activity

rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with significant potential in medicinal chemistry and biological research. Its structure includes two carboxylic acid groups, one of which is esterified with methanol, making it a versatile building block for various chemical syntheses. This article focuses on its biological activity, mechanisms of action, and applications in pharmaceutical development.

- IUPAC Name: this compound

- CAS Number: 31420-52-7

- Molecular Formula: C7H10O4

- Molecular Weight: 158.16 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, certain analogs have been shown to inhibit cancer cell respiration and proliferation, suggesting a potential role in cancer therapy . The exact pathways through which these effects occur are still under investigation but may involve apoptosis induction and inhibition of tumor growth factors.

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of cyclobutane derivatives. These compounds can reduce intracellular reactive oxygen species (ROS) levels, which are known contributors to oxidative stress and cellular damage. This property may provide protective effects against various diseases linked to oxidative stress .

Case Studies

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions followed by esterification and carboxylation steps. This compound serves as a valuable intermediate in the synthesis of more complex biologically active molecules . Its applications extend into medicinal chemistry, where it is being explored for its potential therapeutic effects.

Q & A

Basic: What synthetic strategies are recommended to synthesize rel-(1R,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid while maintaining stereochemical integrity?

Key methodologies include enantioselective catalysis and ring-closing metathesis . For cyclobutane derivatives, stereochemical control often requires chiral auxiliaries or asymmetric catalysts, such as transition-metal complexes (e.g., Ru- or Rh-based catalysts), to direct ring formation . For example, cyclopropane/cyclobutane precursors can undergo stereospecific functionalization via Mitsunobu reactions or Sharpless epoxidation analogs to introduce carboxyl and methoxycarbonyl groups . Post-synthesis, techniques like chiral HPLC or enzymatic resolution ensure enantiopurity .

Basic: Which analytical techniques are essential for confirming the stereochemistry and purity of this compound?

1H/13C NMR and X-ray crystallography are critical for stereochemical confirmation. NMR coupling constants (e.g., J-values) between cyclobutane protons reveal ring strain and substituent orientation . X-ray crystallography provides definitive proof of the (1R,2S) configuration . Purity is validated via HPLC (≥99% purity threshold) and mass spectrometry to detect byproducts or degradation .

Advanced: How can researchers address contradictions in reported binding affinities of this compound toward biological targets like enzymes or receptors?

Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or structural analogs with subtle substituent differences. To resolve conflicts:

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

- Compare results with structurally similar compounds (e.g., cyclopropane carboxylates) to identify substituent-specific effects .

- Use molecular docking simulations to model interactions and validate experimental data .

Advanced: What computational methods predict the reactivity of the cyclobutane ring in this compound under acidic or basic conditions?

Density functional theory (DFT) calculations assess ring strain and predict sites of nucleophilic/electrophilic attack. For example:

- Calculate Bayer strain energy to evaluate ring stability .

- Simulate hydrolysis pathways of the methoxycarbonyl group using solvation models (e.g., COSMO-RS) .

- Compare with experimental kinetics (e.g., Arrhenius plots) to validate computational models .

Basic: How does the cyclobutane ring influence the compound’s physicochemical properties compared to cyclohexane or cyclopropane analogs?

The high ring strain of cyclobutane increases reactivity, lowering activation energy for ring-opening reactions. This strain also reduces solubility compared to cyclohexane derivatives but enhances interactions with hydrophobic enzyme pockets. LogP values and pKa measurements (via potentiometric titration) quantify these effects .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to improve bioavailability .

- Use metabolic stability assays (e.g., liver microsome incubation) to identify degradation pathways .

- Modify substituents (e.g., replacing methoxy with trifluoromethyl) to alter membrane permeability .

Basic: What safety and handling protocols are critical for laboratory work with this compound?

While ecological toxicity data are limited, standard precautions include:

- PPE : Gloves and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation .

- Waste disposal : Neutralize acidic waste before disposal via licensed services .

Advanced: How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?

Compare analogs like rac-methyl (1R,2S)-2-aminocyclobutane-1-carboxylate (different ring size) or cyclopropane derivatives with sulfonyl groups (enhanced solubility) . Key steps:

- Synthesize analogs via parallel combinatorial chemistry.

- Test in high-throughput screening (HTS) assays for activity against target proteins.

- Analyze SAR trends using multivariate regression models .

Basic: What spectroscopic signatures distinguish this compound from its diastereomers?

- NMR : Diastereomers show distinct splitting patterns (e.g., ABX vs. ABC systems for cyclobutane protons) .

- IR spectroscopy : Carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and ester C=O (~1740 cm⁻¹) confirm functional groups .

Advanced: How can cryo-electron microscopy (cryo-EM) elucidate this compound’s interactions with large biomolecular complexes?

- Soak the compound into protein crystals or lipid bilayers and collect <3 Å resolution maps to visualize binding pockets .

- Compare with molecular dynamics simulations to validate conformational changes induced by binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.